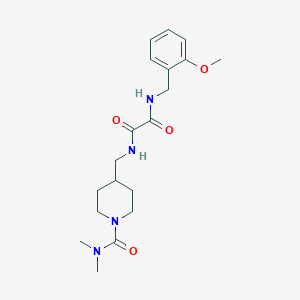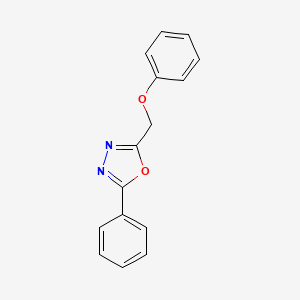
4-(3-Fluorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Fluorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one, also known as 4F-MPH, is a synthetic compound that belongs to the class of substituted phenidates. It is a potent psychostimulant that has gained popularity among researchers due to its ability to enhance cognitive and physical performance. In
作用機序
The exact mechanism of action of 4-(3-Fluorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one is not fully understood. However, it is believed to work by inhibiting the reuptake of dopamine and norepinephrine in the brain, leading to increased levels of these neurotransmitters. This, in turn, enhances cognitive function and improves attention and focus.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Fluorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one are similar to those of other psychostimulants. It increases heart rate, blood pressure, and body temperature, and can cause insomnia, anxiety, and agitation. However, these effects are generally milder than those of other stimulants, such as cocaine or amphetamines.
実験室実験の利点と制限
One advantage of 4-(3-Fluorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one is its high potency and long duration of action, which makes it a useful tool for studying the effects of psychostimulants on cognitive function and behavior. However, its potential for abuse and the lack of information on its long-term effects on the brain and body are significant limitations.
将来の方向性
Future research on 4-(3-Fluorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one should focus on its potential as a treatment for ADHD and other cognitive disorders. It would also be interesting to explore its effects on other neurotransmitter systems, such as serotonin and glutamate, and to investigate its potential for use in other areas, such as sports performance enhancement. Additionally, studies on the long-term effects of 4-(3-Fluorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one on the brain and body are needed to fully understand its safety and potential risks.
合成法
The synthesis of 4-(3-Fluorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one involves the reaction of 3-fluorophenylacetone with methylamine, followed by reduction with sodium borohydride to yield 4-(3-fluorophenyl)-2-methylamino-propan-2-ol. This compound is then converted to 4-(3-Fluorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one through the reaction with pyrrolidine-2-one in the presence of trifluoroacetic acid.
科学的研究の応用
Research on 4-(3-Fluorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one has mainly focused on its potential use as a cognitive enhancer and a treatment for attention deficit hyperactivity disorder (ADHD). Studies have shown that 4-(3-Fluorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one has similar effects to methylphenidate, a commonly prescribed medication for ADHD. However, 4-(3-Fluorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one has been found to have a longer duration of action and a higher potency, making it a promising alternative to methylphenidate.
特性
IUPAC Name |
4-(3-fluorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c12-9-3-1-2-8(4-9)11(7-14)5-10(15)13-6-11/h1-4,14H,5-7H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANATXLHNPHKWLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NCC1(CO)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one | |
CAS RN |
1784485-55-7 |
Source


|
| Record name | 4-(3-fluorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-chloro-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2622556.png)
![(2Z)-2-[(3-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2622559.png)
![2-Methoxy-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2622561.png)


![3-[3,4-dihydro-2(1H)-isoquinolinylcarbonyl]-6-methylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2622564.png)




![2-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2622572.png)